molecular formula C10H14ClNO B15225032 (R)-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine

(R)-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine

Katalognummer: B15225032
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: GONXPDRLQDKWEF-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a chiral center, a chloro-substituted aromatic ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and ®-2-methoxyethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Chloro-3-methylphenylamine: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methoxy-4-chloroaniline: Similar structure but with different substitution pattern on the aromatic ring.

Uniqueness

®-1-(4-Chloro-3-methylphenyl)-2-methoxyethanamine is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Eigenschaften

Molekularformel

C10H14ClNO

Molekulargewicht

199.68 g/mol

IUPAC-Name

(1R)-1-(4-chloro-3-methylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO/c1-7-5-8(3-4-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

GONXPDRLQDKWEF-JTQLQIEISA-N

Isomerische SMILES

CC1=C(C=CC(=C1)[C@H](COC)N)Cl

Kanonische SMILES

CC1=C(C=CC(=C1)C(COC)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.